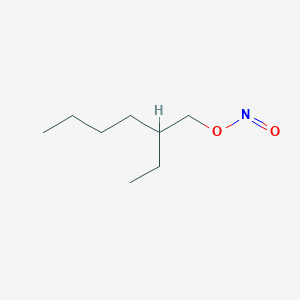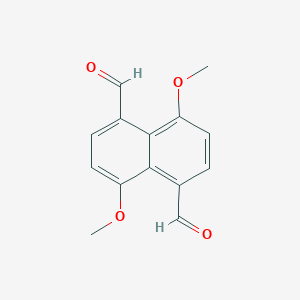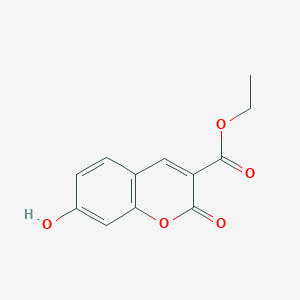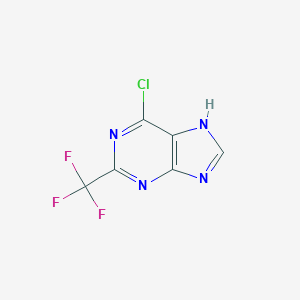
Margaspidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Margaspidin is a phloroglucinol derivative found predominantly in the Dryopteris genus of ferns, particularly in Dryopteris marginalis . This compound is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Margaspidin can be synthesized through the extraction of Dryopteris marginalis rhizomes. The process involves treating the ether extract of the rhizome with magnesium oxide to reduce the decomposition of phloroglucinol derivatives . This method ensures the preservation of this compound’s integrity during extraction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Dryopteris species. The process includes harvesting the ferns, drying the rhizomes, and performing solvent extraction to isolate this compound. The extracted compound is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Margaspidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phloroglucinol derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Margaspidin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of phloroglucinol derivatives and their chemical behaviors.
Biology: Research on this compound includes its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: this compound has shown potential in antiviral and anticancer research, making it a candidate for drug development.
Mechanism of Action
Margaspidin exerts its effects through interactions with various molecular targets and pathways. It is believed to interfere with specific enzymes and proteins, leading to its observed biological activities. The exact mechanism of action is still under investigation, but it is thought to involve the modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Margaspidin is similar to other phloroglucinol derivatives such as:
- Albaspidin
- Desaspidin
- Flavaspidic acid
- Para-aspidin
- Phloraspin
- Phloraspidinol
Uniqueness
What sets this compound apart from these compounds is its higher concentration in Dryopteris marginalis and its distinct chemical structure, which contributes to its unique biological activities.
Properties
CAS No. |
1867-82-9 |
|---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3 |
InChI Key |
QWRNQLIWXKNUNM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
Key on ui other cas no. |
1867-82-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)











![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)

